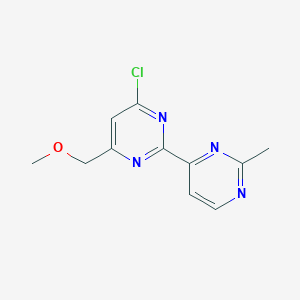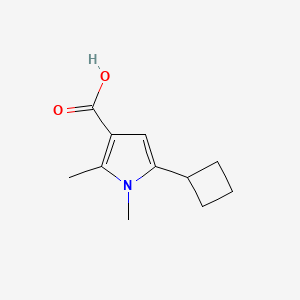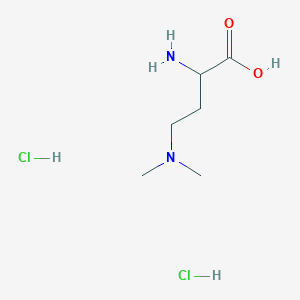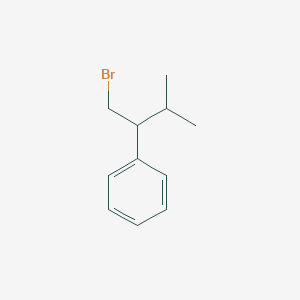
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride involves the esterification of decanoic acid with carnitine. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and large-scale reactors to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the decanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various acylcarnitines and their corresponding oxidized or reduced forms. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Aplicaciones Científicas De Investigación
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride involves its role in the transport of fatty acids into the mitochondrial matrix. This process is facilitated by the enzyme carnitine octanoyltransferase, which catalyzes the transfer of the decanoyl group to carnitine. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy.
Comparación Con Compuestos Similares
Similar Compounds
O-decanoyl-L-carnitine: Similar in structure and function, but with slight variations in the acyl group.
Acetylcarnitine: Another acylcarnitine with an acetyl group instead of a decanoyl group.
Propionylcarnitine: Contains a propionyl group and is involved in different metabolic pathways.
Uniqueness
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride is unique due to its specific role in transporting medium-chain fatty acids into the mitochondria. This specificity makes it particularly useful in studying and treating metabolic disorders related to fatty acid oxidation.
Propiedades
Fórmula molecular |
C17H34ClNO4 |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |
Clave InChI |
KETNUEKCBCWXCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)



![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)


![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)

![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
